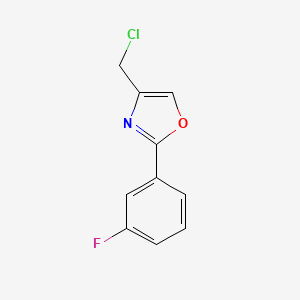

4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole

CAS No.: 303224-30-8

Cat. No.: VC8399458

Molecular Formula: C10H7ClFNO

Molecular Weight: 211.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303224-30-8 |

|---|---|

| Molecular Formula | C10H7ClFNO |

| Molecular Weight | 211.62 g/mol |

| IUPAC Name | 4-(chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole |

| Standard InChI | InChI=1S/C10H7ClFNO/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2 |

| Standard InChI Key | AGMLELBIDWXNKF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C2=NC(=CO2)CCl |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=NC(=CO2)CCl |

Introduction

Chemical Identity and Structural Properties

The IUPAC name for this compound is 4-(chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole, reflecting its substituents’ positions on the oxazole core. Its Standard InChI key is InChI=1S/C10H7ClFNO/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2, which encodes its atomic connectivity and stereochemical details. The fluorine atom at the 3-position of the phenyl ring and the chloromethyl group at the 4-position of the oxazole confer distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.

Table 1: Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇ClFNO |

| Molecular Weight | 211.62 g/mol |

| CAS No. | 303224-30-8 |

| IUPAC Name | 4-(chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole |

Synthesis and Optimization Strategies

The synthesis of 4-(chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole typically involves multi-step reactions, often leveraging heterocyclic condensation and halogenation. A representative method involves the use of dimethylformamide (DMF) as a solvent under reflux conditions. Key steps include:

-

Formation of the Oxazole Core: Cyclization of precursor amines or carbonyl compounds with appropriate reagents.

-

Chloromethylation: Introduction of the chloromethyl group via electrophilic substitution or alkylation.

-

Fluorophenyl Integration: Coupling reactions to attach the 3-fluorophenyl moiety, often mediated by palladium catalysts.

A patent-published method for a related oxazole derivative (4-(4-chlorophenyl)-2-trifluoromethyl-3-oxazole-5-one) highlights the use of alpha-p-chlorophenyl glycine, trifluoroacetic acid, triethylamine, and solid phosgene in solvents like xylene or benzene . While this protocol targets a different compound, it underscores the utility of aromatic hydrocarbons (e.g., toluene) and controlled temperature regimes (20–65°C) in oxazole synthesis. Adapting these conditions could optimize yields for 4-(chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole.

Table 2: Exemplary Synthesis Conditions

| Parameter | Detail |

|---|---|

| Solvent | DMF, toluene, or xylene |

| Temperature | 60–80°C (reflux) |

| Key Reagents | Trifluoroacetic acid, triethylamine |

| Reaction Time | 2–4 hours |

Reactivity and Functionalization

The chloromethyl group at the 4-position is a primary site for chemical modification, enabling nucleophilic substitution reactions. Common transformations include:

-

Substitution: Treatment with sodium azide yields azide derivatives, precursors for click chemistry.

-

Oxidation: Exposure to hydrogen peroxide generates carboxylic acid derivatives.

-

Reduction: Lithium aluminum hydride reduces the oxazole ring, though this may compromise aromatic stability.

The 3-fluorophenyl group enhances electron-withdrawing effects, polarizing the oxazole ring and facilitating electrophilic aromatic substitution at the 5-position. This duality makes the compound a versatile scaffold for generating libraries of derivatives.

Biological Activity and Mechanistic Insights

4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole exhibits potential bioactivity through covalent interactions with biological macromolecules. The chloromethyl group acts as an electrophile, forming stable bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. This mechanism is analogous to covalent inhibitors like ibrutinib, which target kinases irreversibly.

Future Directions

Further research should prioritize:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chloromethyl and fluorophenyl groups to optimize pharmacological profiles.

-

Green Chemistry Approaches: Exploring solvent-free or catalytic methods to reduce environmental impact.

-

Target Identification: High-throughput screening to map interactions with disease-relevant proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume